4-Fluoro-3-isobutylcarbamoylbenzeneboronic acid
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Overview
Description
4-Fluoro-3-isobutylcarbamoylbenzeneboronic acid is a specialized organic compound characterized by the presence of a fluorine atom, an isobutylcarbamoyl group, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isobutylcarbamoylbenzeneboronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-isobutylcarbamoylbenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a different boronic acid derivative.
Substitution: The fluorine atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-3-isobutylcarbamoylbenzeneboronic acid has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is valuable for forming carbon-carbon bonds.
Biology: The compound can be used as a molecular probe or a building block for bioconjugation, aiding in the study of biological systems.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-Fluoro-3-isobutylcarbamoylbenzeneboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved are typically related to the specific biological or chemical system being studied.
Comparison with Similar Compounds
4-Fluoro-3-isobutylcarbamoylbenzeneboronic acid is unique due to its specific combination of functional groups. Similar compounds include other boronic acids and their derivatives, such as phenyl boronic acid and various substituted benzeneboronic acids. These compounds share similarities in their reactivity and applications but differ in their specific chemical structures and properties.
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Properties
IUPAC Name |
[4-fluoro-3-(2-methylpropylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-7(2)6-14-11(15)9-5-8(12(16)17)3-4-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMUZEFNPKXHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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